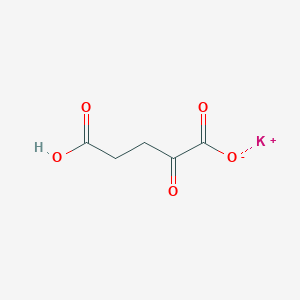

Kaliumhydrogen-2-Ketoglutarat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxogluric acid, also known as 2-oxoglutaric acid, is a key organic acid in the tricarboxylic acid cycle, also known as the Krebs cycle. It is a five-carbon dicarboxylic acid with a ketone functional group. This compound plays a crucial role in cellular metabolism, acting as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate energy .

Wissenschaftliche Forschungsanwendungen

2-Oxoglutarsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Spielt eine Rolle im Zellstoffwechsel und der Energiegewinnung.

Medizin: Untersucht auf sein Potenzial bei der Behandlung von Stoffwechselerkrankungen und als Nahrungsergänzungsmittel zur Verbesserung der sportlichen Leistung.

Industrie: Wird bei der Herstellung von biologisch abbaubaren Kunststoffen und als chelatbildendes Mittel in verschiedenen industriellen Prozessen verwendet

5. Wirkmechanismus

2-Oxoglutarsäure entfaltet seine Wirkung hauptsächlich durch seine Rolle im Citratzyklus. Es wirkt als Zwischenprodukt und erleichtert die Umwandlung von Isocitrat in Succinat. Darüber hinaus beteiligt es sich an Transaminierungsreaktionen und bildet Glutaminsäure durch die Verbindung mit Ammoniak. Dieser Prozess unterstützt den Stickstoffstoffwechsel und die Synthese von Aminosäuren .

Ähnliche Verbindungen:

Isocitronsäure: Ein weiteres Zwischenprodukt im Citratzyklus.

Bernsteinsäure: Ein Produkt, das aus 2-Oxoglutarsäure im Citratzyklus gebildet wird.

Glutaminsäure: Durch die Transaminierung von 2-Oxoglutarsäure gebildet.

Einzigartigkeit: 2-Oxoglutarsäure ist aufgrund seiner doppelten Rolle im Citratzyklus und im Aminosäurestoffwechsel einzigartig. Seine Fähigkeit, als Vorläufer für verschiedene biochemische Reaktionen zu dienen, und seine Beteiligung an der Energiegewinnung und dem Stickstoffstoffwechsel machen es zu einer vielseitigen und essentiellen Verbindung in zellulären Prozessen .

Wirkmechanismus

Potassium hydrogen 2-ketoglutarate, also known as Potassium 4-carboxy-2-oxobutanoate or potassium;5-hydroxy-2,5-dioxopentanoate, is a key molecule involved in various metabolic and cellular pathways .

Target of Action

The primary targets of this compound are the enzymes involved in the Krebs cycle, amino acid biosynthesis, and cellular signaling . It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding .

Mode of Action

Potassium hydrogen 2-ketoglutarate interacts with its targets by serving as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates . It regulates the activity of prolyl-4 hydroxylase, which controls the biosynthesis of collagen, a component of bone tissue .

Biochemical Pathways

Potassium hydrogen 2-ketoglutarate is an intermediate in the Krebs cycle, a central metabolic network in most organisms . It participates in a variety of biological processes including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification .

Pharmacokinetics

It is known that it is metabolized mainly by the citric acid cycle . Histidine and tryptophan, which are also part of the compound, are metabolized predominantly in the liver, though they are also in part excreted .

Result of Action

The result of the action of Potassium hydrogen 2-ketoglutarate is the regulation of multiple metabolic and cellular pathways. It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding . This leads to a multitude of effects at the molecular and cellular level, including the regulation of gene expression .

Biochemische Analyse

Biochemical Properties

Potassium Hydrogen 2-Ketoglutarate interacts with several enzymes, proteins, and other biomolecules. It plays a crucial role in the enzymatic systems and metabolic networks mediating the synthesis of alpha-ketoglutarate (AKG). Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases directly contribute to the formation of AKG .

Cellular Effects

Potassium Hydrogen 2-Ketoglutarate has significant effects on various types of cells and cellular processes. It influences cell function by participating in energy production, signaling modules, and genetic modification . It also plays a role in anti-oxidative defense .

Molecular Mechanism

At the molecular level, Potassium Hydrogen 2-Ketoglutarate exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes .

Temporal Effects in Laboratory Settings

The effects of Potassium Hydrogen 2-Ketoglutarate change over time in laboratory settings. It has been shown to provide a protective effect against H2O2 and metal stress in many organisms ranging from bacteria to mammals .

Dosage Effects in Animal Models

The effects of Potassium Hydrogen 2-Ketoglutarate vary with different dosages in animal models. Dietary-supplemented 2% CaAKG (w/w) increases survival in female mice .

Metabolic Pathways

Potassium Hydrogen 2-Ketoglutarate is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, and modulation of signaling systems .

Subcellular Localization

The subcellular localization of Potassium Hydrogen 2-Ketoglutarate is primarily in the mitochondria, where it plays a key role in the TCA cycle . It is a crucial intermediate for cellular energy and protein synthesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 2-Oxoglutarsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Oxidation von Glutaminsäure mit Kaliumpermanganat. Ein weiteres Verfahren beinhaltet die oxidative Decarboxylierung von Isocitrat, die durch Isocitrat-Dehydrogenase katalysiert wird .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird 2-Oxoglutarsäure häufig durch mikrobielle Fermentation hergestellt. Bestimmte Stämme von Bakterien oder Hefe werden verwendet, um Glucose oder andere Kohlenstoffquellen durch Stoffwechselwege in 2-Oxoglutarsäure umzuwandeln. Dieses Verfahren wird aufgrund seiner Effizienz und Wirtschaftlichkeit bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Oxoglutarsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann im Citratzyklus zu Succinat oxidiert werden.

Reduktion: Es kann zu Hydroxyglutarsäure reduziert werden.

Transaminierung: Es kann mit Aminosäuren reagieren, um Glutaminsäure zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysiert durch Enzyme wie Oxoglutarat-Dehydrogenase.

Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumborhydrid.

Transaminierung: Erfordert Aminotransferase-Enzyme und Aminosäure-Substrate.

Hauptprodukte:

Succinat: Während des Citratzyklus gebildet.

Hydroxyglutarsäure: Durch Reduktion gebildet.

Glutaminsäure: Durch Transaminierung gebildet.

Vergleich Mit ähnlichen Verbindungen

Isocitric acid: Another intermediate in the tricarboxylic acid cycle.

Succinic acid: A product formed from oxogluric acid in the tricarboxylic acid cycle.

Glutamic acid: Formed through the transamination of oxogluric acid.

Uniqueness: Oxogluric acid is unique due to its dual role in both the tricarboxylic acid cycle and amino acid metabolism. Its ability to act as a precursor for various biochemical reactions and its involvement in energy production and nitrogen metabolism make it a versatile and essential compound in cellular processes .

Eigenschaften

Key on ui mechanism of action |

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. |

|---|---|

CAS-Nummer |

997-43-3 |

Molekularformel |

C5H5KO5 |

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

potassium;5-hydroxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

InChI-Schlüssel |

XTCZBVVKDHLWKU-UHFFFAOYSA-M |

SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].[K+] |

Kanonische SMILES |

C(CC(=O)[O-])C(=O)C(=O)O.[K+] |

melting_point |

115.5 °C |

Physikalische Beschreibung |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |

Verwandte CAS-Nummern |

328-50-7 (Parent) |

Löslichkeit |

541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |

Synonyme |

2-OXOGLUTARIC ACID MONOPOTASSIUM SALT; 2-Oxopentanedioic acid potassium salt; 2-OXOPENTANEDIOIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID POTASSIUM SALT; alpha-ketoglutaric acid potassium salt; ALPHA-KETOGLUTARIC |

Herkunft des Produkts |

United States |

Q1: The research mentions adjusting the addition sequence and optimizing sterilization for a myocardial viscera preservative fluid containing Potassium hydrogen 2-ketoglutarate. Why is maintaining a high and stable concentration of this compound important in this context?

A1: While the exact mechanism isn't elaborated upon in the provided research abstract [], Potassium hydrogen 2-ketoglutarate is a crucial component of HTK (Histidine-Tryptophan-Ketoglutarate) solution. This solution is designed to preserve organs, including the heart, by mimicking intracellular conditions and minimizing ischemic damage during transport for transplantation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)

![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)